molecular formula C16H14ClN3O4 B11688041 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11688041
M. Wt: 347.75 g/mol
InChI Key: OIAJNSTXNKNBAK-GIJQJNRQSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted phenoxy group, a nitrophenyl group, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of 4-chloro-2-methylphenoxyacetic acid: This can be achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.

    Conversion to hydrazide: The 4-chloro-2-methylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation reaction: The final step involves the condensation of the hydrazide with 2-nitrobenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: A simpler analog with similar phenoxy and chloro substituents.

    2-nitrobenzaldehyde: Shares the nitrophenyl group but lacks the hydrazide moiety.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H14ClN3O4

Molecular Weight

347.75 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14ClN3O4/c1-11-8-13(17)6-7-15(11)24-10-16(21)19-18-9-12-4-2-3-5-14(12)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+

InChI Key

OIAJNSTXNKNBAK-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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